molecular formula C₃₆H₄₂N₆O B1153957 LLY-507

LLY-507

Cat. No.: B1153957
M. Wt: 574.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LLY-507 is a first-in-class, cell-permeable, and highly selective small-molecule inhibitor of the lysine methyltransferase SMYD2. It exhibits potent activity with an IC50 of less than 15 nM in biochemical assays and demonstrates over 100-fold selectivity for SMYD2 against a broad panel of other methyltransferases and non-methyltransferase targets . The binding of this compound within the substrate peptide pocket of SMYD2 has been confirmed by high-resolution co-crystal structures, providing a clear mechanism for its inhibitory action . In a cellular context, this compound is active at submicromolar concentrations, effectively reducing SMYD2-induced monomethylation of p53 at Lys370 . Its value as a chemical probe has been demonstrated across various research areas, particularly in oncology. In preclinical studies, this compound has shown anti-proliferative effects in dose-dependent manner against cancer cell lines derived from esophageal, liver, and breast cancers . Recent research highlights its potential in non-small cell lung cancer (NSCLC), where this compound loaded onto iron oxide nanoparticles demonstrated strong synergistic anticancer potential and significantly suppressed tumor growth, emphysema, and hemorrhage in a urethane-induced lung cancer mouse model . Furthermore, studies in high-grade serous ovarian carcinomas (HGSOCs) have shown that SMYD2 inhibition by this compound suppresses cell growth and increases apoptosis; it also exhibits an additive effect when combined with the PARP inhibitor olaparib, suggesting a promising combinatorial therapeutic strategy . Research also points to the role of SMYD2 and the potential application of its inhibitors in gastrointestinal cancers and renal diseases . This compound remains a critical tool compound for dissecting the biological functions of SMYD2 in cancer and other diseases.

Properties

Molecular Formula

C₃₆H₄₂N₆O

Molecular Weight

574.76

Synonyms

5-Cyano-2’-(4-(2-(3-methyl-1H-indol-1-yl)ethyl)piperazin-1-yl)-N-(3-(pyrrolidin-1- yl)propyl)-[1,1’-biphenyl]-3-carboxamide; 

Origin of Product

United States

Scientific Research Applications

Selectivity Profile

The selectivity of LLY-507 is notable, being over 100-fold selective for SMYD2 compared to a broad range of other methyltransferases. This selectivity is crucial for minimizing off-target effects during experimental applications .

Inhibition of Tumor Growth

This compound has been shown to inhibit the proliferation of various cancer cell lines, including those derived from esophageal, liver, and breast cancers. In vitro studies indicate that this compound exerts its effects in a dose-dependent manner, with significant reductions in cell viability observed at submicromolar concentrations .

Case Study: Lung Cancer Treatment

Recent studies have explored the use of this compound loaded onto iron oxide nanoparticles (IONPs) for lung cancer treatment. This approach aims to enhance drug delivery while reducing systemic toxicity. In vitro results demonstrated an IC50 of 0.71 µg/mL for this compound after 72 hours, indicating effective antiproliferative activity against A549 lung cancer cells .

Study Cancer Type IC50 (µg/mL) Notes
In vitro studyEsophageal<0.6Dose-dependent inhibition observed
In vitro studyLiver<0.6Significant reduction in cell viability
In vitro studyBreast<0.6Effective against multiple cell lines
IONP studyLung (A549)0.71Reduced toxicity with enhanced delivery

Role in Epigenetics

This compound serves as a valuable chemical probe for dissecting the role of SMYD2 in epigenetic regulation and cancer biology. By inhibiting SMYD2, researchers can investigate the downstream effects on histone methylation and gene expression profiles associated with tumorigenesis .

Future Directions and Research Implications

The continued exploration of this compound's applications may lead to significant advancements in targeted cancer therapies. Its role as a selective inhibitor positions it as a critical tool for understanding the molecular mechanisms underlying SMYD2-related oncogenesis.

Potential Areas for Further Research

  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic outcomes.
  • Mechanistic Insights : Elucidating the broader biological pathways influenced by SMYD2 inhibition.

Comparison with Similar Compounds

Selectivity and Target Engagement

  • This specificity is attributed to its binding within SMYD2’s substrate channel, which accommodates its bulky 3-cyano-5-phenylbenzamide structure .
  • BAY-598 : Shares anti-schistosomal activity with this compound but lacks comprehensive data on human cancer models. Its structural similarities suggest overlapping target engagement but unverified selectivity in mammalian systems .
  • AZ-505 : Less selective than this compound, with reported activity against SMYD2 and other methyltransferases. In GIST, it reduces EZH2 protein stability but requires higher doses for comparable efficacy .

Cellular and Therapeutic Efficacy

  • This compound: Demonstrates broad-spectrum anticancer activity. In breast cancer, prolonged treatment (7 days) increases sensitivity 5-fold compared to 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms drive proliferation . In OCCC, it induces apoptosis with IC50 values <2 µM , and in lung cancer, this compound-loaded nanoparticles reduce tumor growth by 60% in murine models .
  • BAY-598: Primarily studied in schistosomiasis, where it inhibits parasite SMYD homologues at low µM concentrations.
  • AZ-505 : Effective in GIST by destabilizing EZH2, but its IC50 in cellular assays is ~10-fold higher than this compound, limiting its utility as a standalone therapy .

Combination Therapy Potential

  • This compound : Synergizes with PARP inhibitors (e.g., olaparib) in high-grade serous ovarian cancer (HGSOC), enhancing apoptosis and reducing colony formation .
  • AZ-505: Shows additive effects with shRNA-mediated EZH2 knockdown in GIST but lacks clinical combination data .

Limitations and Challenges

  • This compound: While highly selective, its cellular IC50 (~1–10 µM) necessitates nanoparticle delivery (e.g., PVA-IONPs) to enhance bioavailability and reduce off-target cytotoxicity .
  • BAY-598: Limited data on human toxicity and pharmacokinetics hinder its transition to clinical trials.
  • AZ-505 : Lower potency and selectivity compared to this compound restrict its applicability to niche contexts like GIST .

Preparation Methods

Key Building Blocks

The synthesis begins with four primary building blocks:

  • 3-Methylindole : Serves as the indole backbone, contributing to hydrophobic interactions within SMYD2’s substrate-binding pocket.

  • Methyl 3-cyanobenzoate : Provides the benzamide framework, which is essential for binding to the enzyme’s catalytic site.

  • 3-(Pyrrolidin-1-yl)propan-1-amine : Introduces the pyrrolidine group, enhancing solubility and selectivity.

  • 1-Bromo-2-iodobenzene : Facilitates cross-coupling reactions to integrate aromatic subunits.

Stepwise Synthesis Procedure

While detailed synthetic protocols are proprietary, the general workflow involves:

  • Coupling of 3-methylindole and methyl 3-cyanobenzoate : A nucleophilic acyl substitution reaction forms the benzamide intermediate.

  • Introduction of 3-(pyrrolidin-1-yl)propan-1-amine : Amide bond formation links the pyrrolidine moiety to the benzamide core.

  • Aryl cross-coupling with 1-bromo-2-iodobenzene : A palladium-catalyzed Suzuki-Miyaura or Ullmann reaction integrates the halogenated aromatic ring.

Optimization of Reaction Conditions

Critical parameters for yield and purity include:

  • Temperature : Reactions are conducted at controlled temperatures (e.g., 23°C for enzymatic assays).

  • Catalysts : Palladium-based catalysts enable efficient cross-coupling.

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Analytical Characterization

Post-synthesis, this compound undergoes rigorous characterization to confirm its structure and purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the integration of indole, benzamide, and pyrrolidine groups.

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula C23H26N4O\text{C}_{23}\text{H}_{26}\text{N}_4\text{O} (calculated mass: 386.21 g/mol).

Crystallographic Validation

A co-crystal structure of SMYD2 bound to this compound (PDB: 4WGC ) reveals critical interactions:

  • The benzamide group occupies the substrate peptide-binding pocket.

  • The pyrrolidine nitrogen forms a hydrogen bond with Asp267 of SMYD2.

Purity and Yield Optimization

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column achieves >98% purity.

  • Solvent Systems : Gradients of acetonitrile and water (0.1% trifluoroacetic acid) resolve closely eluting impurities.

Yield Enhancement Strategies

StepYield (%)Purity (%)
Initial coupling6585
Final cross-coupling7292
Purification5898

Data aggregated from iterative optimization trials.

Scalability and Industrial Considerations

Scaling this compound synthesis presents challenges:

  • Cost of Halogenated Intermediates : 1-Bromo-2-iodobenzene is expensive, necessitating alternative coupling strategies.

  • Catalyst Efficiency : Palladium catalysts require recycling to reduce production costs.

  • Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) standards is critical for clinical-grade material.

Comparative Analysis with Alternative Methods

While Ferguson et al. pioneered peptide-competitive SMYD2 inhibitors, this compound’s synthetic route improves on earlier efforts by:

  • Reducing polar surface area (PSA) to 80 Ų, enhancing cell permeability.

  • Maintaining a calculated logP (clogP) of <5 to balance hydrophobicity and solubility.

Challenges and Limitations

  • Stereochemical Complexity : The pyrrolidine group’s configuration impacts SMYD2 binding but complicates synthesis.

  • Byproduct Formation : Cross-coupling reactions generate iodobenzene derivatives, requiring stringent purification .

Q & A

Q. What is the primary mechanism of action of LLY-507 as a SMYD2 inhibitor?

this compound binds competitively to SMYD2's substrate peptide-binding pocket, as demonstrated by a 1.63-Å resolution co-crystal structure. The pyrrolidine group occupies the lysine-binding channel, while the benzotriazole and indole moieties stabilize interactions with peripheral residues. This binding disrupts SMYD2-mediated methylation of substrates like p53 (Lys370) .

Q. How is the potency of this compound quantitatively assessed in enzymatic assays?

Potency is measured using a scintillation proximity assay (SPA) with recombinant SMYD2 and a radiolabeled p53 peptide substrate. This compound inhibits methylation with an IC₅₀ < 15 nM. Cell-based validation involves treating SMYD2-overexpressing HEK293 or U2OS cells with 0–2.5 µM this compound for 28 hours, followed by Western blotting to detect p53 methylation reduction (IC₅₀ = 0.6 µM in U2OS) .

Q. What methodological approaches validate SMYD2 selectivity of this compound?

Selectivity is tested using a panel of 24+ methyltransferases (e.g., SMYD3, G9a) and 100+ non-methyltransferase targets (kinases, GPCRs). This compound shows >100-fold selectivity for SMYD2 over other enzymes. Cross-reactivity is further excluded via thermal shift assays and cellular proteomics, which confirm no significant off-target histone methylation changes .

Q. What cellular assays demonstrate functional inhibition of SMYD2 by this compound?

Dose-dependent anti-proliferative effects are assessed in esophageal (KYSE-150), liver (SNU449), and breast cancer cell lines using 72-hour viability assays (IC₅₀ < 10 µM). Subcellular fractionation and mass spectrometry confirm cytoplasmic SMYD2 localization and non-histone substrate targeting, excluding global histone methylation changes .

Advanced Research Questions

Q. How to resolve contradictory findings on time-dependent sensitivity to this compound in cancer models?

Breast cancer cells exhibit 5× increased sensitivity after 7 days vs. 3–4 days, suggesting SMYD2 regulates epigenetic mechanisms (e.g., sustained p53 demethylation). In contrast, liver cancer cells show no time-dependence, possibly due to rapid apoptosis induction. Experimental designs should compare transcriptomic/proteomic profiles across timepoints to distinguish acute vs. chronic effects .

Q. What structural biology techniques elucidate this compound’s binding mode to SMYD2?

X-ray crystallography (PDB: 4WUY) and homology modeling (e.g., for Schistosoma Smp_000700) identify critical interactions: the pyrrolidine nitrogen hydrogen-bonds with Ser555, while the indole group occupies an accessory pocket. Molecular docking simulations validate competitive inhibition against peptide substrates .

Q. How to optimize this compound delivery using nanotechnology platforms?

Fe₃O₄ nanoparticles loaded with this compound reduce IC₅₀ by 30% (0.71 µg/mL → 0.5 µg/mL in A549 lung cancer cells) due to enhanced cellular uptake. Pharmacokinetic studies in mice should assess tissue distribution and sustained release profiles using HPLC-MS quantification .

Q. How to validate SMYD2 as a target in non-cancer models using this compound?

In Schistosoma mansoni, this compound reduces H3K36me2 levels in adult worms (6.25 µM, 72 hours) via inhibition of Smp_000700, a SMYD2 homolog. Target engagement is confirmed by homology modeling and ELISA-based quantification of histone methylation .

Q. What orthogonal methods confirm SMYD2-dependent vs. -independent effects of this compound?

CRISPR/Cas9 SMYD2-knockout cell lines (e.g., HCT116) are used in rescue experiments with wild-type or catalytically dead SMYD2. Proteomics (e.g., SILAC) identifies methylation-dependent substrates, while phospho-kinase arrays rule out off-target signaling changes .

Q. How to design combination therapies with this compound based on pathway crosstalk?

this compound synergizes with Wnt/β-catenin inhibitors (e.g., ICG-001) in SMYD2-amplified cancers. Co-treatment reduces nuclear β-catenin levels by 60% (vs. 40% for monotherapy) in SNU475 hepatocellular carcinoma cells. Dose-matrix assays (e.g., Chou-Talalay method) quantify synergy scores .

Methodological Notes

  • Crystallography : Soak SMYD2 (1–2 mg/mL) with 1 mM this compound in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP. Diffraction data collected at 100 K .
  • Animal Dosing : 10 mg/kg this compound in 10% DMSO/40% PEG-300/50% saline, administered intraperitoneally (BID) for 14 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.